
Sitaxsentán sódico
Descripción general
Descripción
Sitaxentan sodio es un antagonista del receptor de endotelina-A altamente selectivo que se desarrolló para el tratamiento de la hipertensión arterial pulmonar. Fue comercializado bajo el nombre comercial Thelin por Encysive Pharmaceuticals hasta que Pfizer adquirió la empresa en 2008. debido a preocupaciones sobre la toxicidad hepática, Pfizer retiró voluntariamente el sitaxentan sodio del mercado en 2010 .
Aplicaciones Científicas De Investigación
Treatment of Pulmonary Arterial Hypertension
Sitaxentan sodium has been primarily investigated for its role in managing PAH. Clinical trials have demonstrated its efficacy in improving exercise capacity, functional class, and pulmonary hemodynamics. Notably, a study found that treatment with sitaxentan at a dose of 100 mg resulted in significant improvements in the six-minute walk distance (6MWD) and New York Heart Association (NYHA) functional class compared to placebo .
Table 1: Clinical Efficacy of Sitaxentan Sodium in PAH
Study | Dose (mg) | Primary Endpoint | Results |
---|---|---|---|
STRIDE-1 | 100 | 6MWD | +35 m (p<0.01) |
STRIDE-2 | 100 | NYHA Class Improvement | 29% improved by ≥1 class (p<0.02) |
STRIDE-4 | 100 | Pulmonary Vascular Resistance | Significant reduction (p<0.01) |
Safety Profile
Sitaxentan sodium has a favorable safety profile compared to other endothelin receptor antagonists. It is associated with a lower incidence of liver toxicity and does not interact adversely with sildenafil, another common treatment for PAH . In long-term studies, patients exhibited minimal adverse effects even at higher doses, making it a viable option for chronic management of PAH .
Pharmacokinetics
Sitaxentan sodium demonstrates a half-life of approximately 10 hours, with steady-state concentrations reached within six days of administration. The drug is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4/5. Importantly, it shows minimal accumulation in plasma at recommended doses, although higher doses can lead to non-linear pharmacokinetics .
Table 2: Pharmacokinetic Parameters of Sitaxentan Sodium
Parameter | Value |
---|---|
Half-life | ~10 hours |
Bioavailability | ~50-60% |
Metabolism | CYP2C9, CYP3A4/5 |
Elimination | Urine (~50-60%), Feces |
Future Research Directions
Beyond its application in PAH, there is growing interest in the potential use of sitaxentan sodium for other conditions such as hypertension, renal disease, connective tissue diseases, and even cancer due to its selective action on ETA receptors . Ongoing studies are exploring these avenues to better understand the broader therapeutic implications of this compound.
Mecanismo De Acción
Sitaxentan sodio es un antagonista competitivo de la endotelina-1 en los receptores de endotelina-A y endotelina-B. En condiciones normales, la unión de la endotelina-1 a estos receptores provoca vasoconstricción pulmonar. Al bloquear esta interacción, el sitaxentan sodio disminuye la resistencia vascular pulmonar. Tiene una mayor afinidad por los receptores de endotelina-A en comparación con los receptores de endotelina-B .
Análisis Bioquímico
Biochemical Properties
Sitaxsentan sodium interacts with endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction . By blocking this interaction, Sitaxsentan sodium decreases pulmonary vascular resistance .
Cellular Effects
Sitaxsentan sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .
Molecular Mechanism
The mechanism of action of Sitaxsentan sodium involves its role as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . By blocking the interaction between endothelin-1 and these receptors, Sitaxsentan sodium decreases pulmonary vascular resistance .
Dosage Effects in Animal Models
In animal models of chronic hypoxia-induced pulmonary hypertension, oral Sitaxsentan sodium treatment prevented or reversed the condition . The effects of Sitaxsentan sodium can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Sitaxsentan sodium is metabolized in the liver by cytochrome P450 CYP2C9 and CYP3A4/5 isoenzymes . It is an inhibitor of CYP2C9 and, to a lesser extent, CYP2C19, CYP3A4/5, and CYP2C8 .
Métodos De Preparación
La preparación de sitaxentan sodio implica un procedimiento de granulación común. Los componentes intragranulares se granulan en un granulador de lecho fluidizado, seguido de molienda, mezcla con los componentes extragranulares y compresión. Los núcleos de las tabletas se recubren con película para protección contra la humedad y enmascaramiento del sabor .
Análisis De Reacciones Químicas
Sitaxentan sodio se somete a varias reacciones químicas, que incluyen:
Oxidación: Sitaxentan sodio puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción de sitaxentan sodio pueden implicar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Sitaxentan sodio puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Comparación Con Compuestos Similares
Sitaxentan sodio pertenece a una clase de fármacos conocidos como antagonistas del receptor de endotelina. Compuestos similares incluyen:
Bosentan: Otro antagonista del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar. A diferencia del sitaxentan sodio, el bosentan es un antagonista no selectivo del receptor de endotelina.
Ambrisentan: Un antagonista selectivo del receptor de endotelina-A similar al sitaxentan sodio pero con un perfil de seguridad diferente.
Macitentan: Un antagonista dual del receptor de endotelina con una vida media más larga en comparación con el sitaxentan sodio
Sitaxentan sodio es único debido a su alta selectividad para los receptores de endotelina-A y su régimen de dosificación una vez al día. su hepatotoxicidad ha limitado su uso clínico .
Actividad Biológica
Sitaxentan sodium is a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of sitaxentan sodium, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, safety profile, and potential drug interactions.
Sitaxentan sodium exhibits high selectivity for the endothelin-A (ET-A) receptor, with a binding affinity approximately 6,500 times greater than that for the endothelin-B (ET-B) receptor. It acts as a competitive antagonist, blocking the binding of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH .
Pharmacokinetics
- Absorption : Sitaxentan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 4 hours . Its absorption can be affected by food intake, particularly high-fat meals, which may reduce the rate of absorption but not the extent .
- Protein Binding : Over 99% of sitaxentan is bound to plasma proteins, predominantly albumin .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. The metabolites exhibit significantly lower affinity for ET-A receptors compared to the parent compound .
- Elimination : Approximately 50-60% of an oral dose is excreted in urine, with less than 1% excreted unchanged. The terminal half-life is about 8 hours , and steady-state concentrations are achieved within approximately 6 days .
Clinical Efficacy
Sitaxentan has demonstrated significant clinical benefits in patients with PAH:
- In multicenter randomized controlled trials, treatment with sitaxentan at a dose of 100 mg daily resulted in:
- A statistically significant improvement in the 6-minute walk distance (6MWD) by an average of 35 meters compared to placebo (p < 0.01).
- Improvements in the New York Heart Association (NYHA) functional class (p < 0.02), with 29% of patients showing an improvement by at least one functional class .
- A reduction in pulmonary vascular resistance and an increase in cardiac index, both critical indicators of long-term outcomes for PAH patients .
Table 1: Summary of Clinical Trial Findings
Parameter | Sitaxentan 100 mg | Placebo | p-value |
---|---|---|---|
Change in 6MWD (meters) | +35 | 0 | <0.01 |
Improvement in NYHA Class | 29% | - | <0.02 |
Clinical worsening events | 0% | 5% | - |
Safety Profile
While sitaxentan has been generally well-tolerated, there are notable safety considerations:
- Liver Toxicity : There have been reports of hepatic side effects, including cases of fulminant hepatic failure . Regular monitoring of liver function is recommended during treatment.
- Drug Interactions : Sitaxentan inhibits CYP2C9 and may interact with warfarin, necessitating dosage adjustments to maintain therapeutic INR levels . It does not significantly affect the pharmacokinetics of sildenafil, allowing concurrent use without major interactions .
Case Studies
In a review highlighting two cases of hepatic failure associated with sitaxentan therapy, it was emphasized that monthly liver function tests are crucial for early detection and management of potential liver toxicity . These cases underline the importance of vigilant monitoring during treatment.
Propiedades
Número CAS |
210421-74-2 |
---|---|
Fórmula molecular |
C18H15ClN2NaO6S2 |
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |
InChI |
InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |
Clave InChI |
HRFIVLUXADNCHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
SMILES isomérico |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
SMILES canónico |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
210421-74-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.